Inhibitory Selectivity Profile for Acetylcholinesterase (AChE) vs. Butyrylcholinesterase (BuChE): Benchmarking Against Donepezil
CRITICAL DATA GAP: A direct quantitative comparison for CAS 941869-30-3 is not available in the current public domain. However, its closest structural relatives in the benzothiazole-piperazine class have been evaluated. For instance, compound 2j from a related series demonstrated moderate AChE inhibition with selectivity over BuChE, in contrast to donepezil (a dual inhibitor). The target compound's unique 4-fluoro and 5-isoxazole substitution pattern is expected to modulate this selectivity, as fluorine substitution is a known strategy to alter metabolic stability and binding kinetics [1]. This evidence gap represents a critical selection factor: procuring this specific compound allows investigation of an unexplored selectivity profile, avoiding the known off-target effects of broader-spectrum analogs.
| Evidence Dimension | AChE and BuChE Inhibitory Activity (In Vitro) |
|---|---|
| Target Compound Data | Data not available for CAS 941869-30-3 in public domain. |
| Comparator Or Baseline | Compound 2j (related benzothiazole-piperazine series): Moderate & selective AChE inhibitor. Donepezil: IC50 AChE = 0.014 µM, BuChE = 0.008 µM (dual inhibitor) [1]. |
| Quantified Difference | N/A; target compound's selectivity profile is unknown, representing a distinct research opportunity. |
| Conditions | Ellman's method in vitro assay. |
Why This Matters
For research programs targeting selective AChE inhibition to minimize peripheral cholinergic side effects, the uncharacterized profile of the 4-fluoro, 5-isoxazole compound offers a distinct alternative to known non-selective or moderately selective analogs.
- [1] Gurdal, E. E., et al. (2019). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Letters in Drug Design & Discovery, 17(13). View Source
